molecular formula C13H10BrNO B8012401 (2-Amino-3-bromophenyl)(phenyl)methanone

(2-Amino-3-bromophenyl)(phenyl)methanone

Cat. No.: B8012401
M. Wt: 276.13 g/mol
InChI Key: RUSKHLGGXZTJFK-UHFFFAOYSA-N
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Description

(2-Amino-3-bromophenyl)(phenyl)methanone ( 329710-69-2) is a high-value chemical intermediate with the molecular formula C13H10BrNO and a molecular weight of 276.13 . Supplied with a minimum purity of 97% and accompanied by batch-specific Certificates of Analysis (COA), this compound is designed for rigorous research and development applications . Its structure, featuring both an aromatic amine and a bromine substituent on the benzophenone core, makes it a versatile building block in organic synthesis. It is particularly useful in coupling reactions and serves as a key precursor in the development of pharmaceuticals and functional materials . Researchers utilize this compound and structurally similar o-aminobenzophenones as critical scaffolds in medicinal chemistry, such as in the exploration of positive allosteric modulators (PAMs) for G protein-coupled receptors (GPCRs) like the A1 adenosine receptor . The synthetic routes to such molecules often involve advanced palladium-catalyzed addition reactions, highlighting their relevance in modern synthetic methodology . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Custom synthesis from gram to kilogram scale is available to support both laboratory and industrial-scale projects .

Properties

IUPAC Name

(2-amino-3-bromophenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSKHLGGXZTJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676789
Record name (2-Amino-3-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808760-02-3
Record name (2-Amino-3-bromophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of benzophenone derivatives using bromine in the presence of a solvent like dichloromethane at low temperatures . The resulting brominated product is then subjected to amination reactions to introduce the amino group .

Industrial Production Methods

Industrial production of (2-Amino-3-bromophenyl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-bromophenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview:
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer drugs and other therapeutic agents. Its unique structure allows for modifications that can enhance biological activity.

Case Studies:

  • Cancer Drug Synthesis: Research indicates that derivatives of (2-Amino-3-bromophenyl)(phenyl)methanone exhibit potent activity against various cancer cell lines. For example, compounds derived from this structure have shown promising results in inhibiting protein farnesyltransferase, a target for cancer therapy .
CompoundActivityReference
Compound 1IC50 ~ 1 nM
Compound 2EC50 = 0.6 nM against T. cruzi

Material Science

Overview:
In material science, this compound is utilized in developing advanced materials such as organic semiconductors. These materials are essential for creating efficient electronic devices like solar cells and LEDs.

Applications:

  • Organic Electronics: The compound's ability to form stable films makes it suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Research has demonstrated that incorporating this compound into polymer matrices can enhance the performance of electronic devices .

Biochemical Research

Overview:
The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Its inhibitory properties make it a valuable tool for understanding disease mechanisms.

Research Findings:

  • Enzyme Inhibition Studies: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, offering insights into potential therapeutic targets for diseases like cancer and metabolic disorders .
Enzyme TargetInhibition TypeReference
Protein FarnesyltransferaseCompetitive Inhibition
Metabolic Enzyme XNon-competitive Inhibition

Agricultural Chemistry

Overview:
The compound has potential applications in agricultural chemistry, particularly in developing agrochemicals such as pesticides and herbicides.

Case Studies:

  • Pesticide Development: Research indicates that derivatives of this compound can improve crop yields while minimizing environmental impact due to their targeted action against specific pests .

Mechanism of Action

The mechanism of action of (2-Amino-3-bromophenyl)(phenyl)methanone involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight (g/mol) logP Water Solubility (logS)
(2-Amino-3-bromophenyl)(phenyl)methanone ~290 4.15 -5.2 (moderate)
(2-Aminophenyl)(phenyl)methanone 197.23 3.2 -4.1 (high)
(3-Bromophenyl)(phenyl)methanone 261.11 3.8 -5.8 (low)

Biological Activity

(2-Amino-3-bromophenyl)(phenyl)methanone, a compound with potential pharmacological applications, has garnered attention for its biological activities. This article explores its pharmacological properties, including antitumor, antimicrobial, and other bioactive effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features a bromine atom and an amino group on the phenyl ring, which are significant for its biological activity. The molecular formula is C13H10BrN, and its molecular weight is approximately 270.13 g/mol.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance, the compound showed a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 0.01 µM against several evaluated cancer cell lines, indicating potent antiproliferative activity .

Table 1: Antitumor Activity of this compound

Cell LineGI50 (µM)
MDA-MB-435<0.01
HCT116<0.01
A549<0.01
U87 MG<0.01

This compound's structural modifications, particularly the presence of bromine and amino groups, enhance its interaction with cellular targets involved in cancer proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated. It demonstrated significant activity against various bacterial strains. Case studies reveal that the compound's derivatives possess broad-spectrum antimicrobial properties, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Pseudomonas aeruginosa2 µg/mL

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may inhibit key enzymes involved in cellular proliferation and survival pathways, such as PI3K and mTOR pathways . Additionally, it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • In Vivo Studies : A study involving murine models showed that administration of this compound resulted in significant tumor regression compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with tumor inhibition .
  • Combination Therapy : Another study explored the efficacy of combining this compound with conventional chemotherapeutics. The results indicated enhanced antitumor effects when used in conjunction with doxorubicin, suggesting potential for combination therapy in clinical settings .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.

Q & A

Q. Q1. What spectroscopic techniques are recommended for characterizing (2-amino-3-bromophenyl)(phenyl)methanone?

A1:

  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N–H bend for the amine group at ~1600 cm⁻¹) .
  • NMR : Use ¹H-NMR to resolve aromatic protons and substituent effects (e.g., bromine-induced deshielding) and ¹³C-NMR to confirm carbonyl (C=O) and quaternary carbons. Integration ratios help verify substitution patterns .
  • Elemental Analysis : Validate molecular formula (C₁₃H₁₀BrNO) by comparing experimental and theoretical C/H/N/Br percentages .

Q. Q2. How can synthetic routes for this compound be optimized to improve yield?

A2:

  • Cyclocondensation Reactions : Use a three-component approach (e.g., β-diketone, arylaldehyde, guanidine) with catalytic acid (e.g., HCl) to enhance reaction efficiency. Monitor temperature (70–80°C) to avoid side products .
  • Purification : Employ column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges during bromination or functionalization of the phenyl ring be addressed?

A3:

  • Directing Groups : The amino group (-NH₂) acts as a strong ortho/para director. Use electrophilic bromination (e.g., Br₂/FeBr₃) to target the para position relative to the amine. For meta substitution, employ Friedel-Crafts acylation followed by bromine displacement .
  • Steric Effects : Steric hindrance from the phenyl group may favor substitution at the less hindered 3-bromo position. Computational modeling (DFT) can predict preferred sites .

Q. Q4. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR peaks)?

A4:

  • 2D-NMR : Use HSQC and HMBC to correlate proton-carbon couplings and resolve overlapping signals in aromatic regions .
  • Deuteration : Replace exchangeable protons (e.g., -NH₂) with deuterium to simplify ¹H-NMR spectra .
  • X-ray Crystallography : Resolve ambiguous structural features (e.g., bond angles, substituent orientation) via single-crystal diffraction. Compare with analogous structures (e.g., Acta Cryst. data for brominated methanones) .

Q. Q5. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

A5:

  • Chiral Catalysts : Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to induce asymmetry during aryl bond formation .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries (e.g., Evans oxazolidinones) to separate enantiomers during synthesis .

Q. Q6. What experimental designs are suitable for evaluating bioactivity (e.g., antimicrobial effects)?

A6:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution. Include positive controls (e.g., ampicillin) and solvent controls (DMSO) .
  • Efflux Pump Inhibition : Combine the compound with sub-inhibitory concentrations of antibiotics (e.g., ciprofloxacin) to assess synergy via checkerboard assays .

Q. Q7. How can computational methods predict reactivity or stability under varying conditions?

A7:

  • DFT Calculations : Optimize geometries (e.g., Gaussian software) to evaluate electronic effects (e.g., HOMO-LUMO gaps) and thermal stability. Compare with experimental DSC/TGA data .
  • MD Simulations : Model solvation effects (e.g., in DMSO/water) to predict solubility and aggregation tendencies .

Data-Driven Challenges

Q. Q8. How to address discrepancies in reported antimicrobial activity across substituted methanones?

A8:

  • Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity. For example, 3-bromo derivatives may show enhanced activity due to increased lipophilicity .
  • Statistical Analysis : Apply multivariate regression to isolate influential factors (e.g., logP, polar surface area) .

Q. Q9. What crystallographic challenges arise in confirming the structure of brominated methanones?

A9:

  • Crystal Growth : Use slow evaporation (e.g., ethanol/chloroform) to obtain high-quality crystals. Heavy atoms (Br) enhance X-ray scattering but may complicate phase determination .
  • Disorder Modeling : Refine disordered bromine positions using constraints (e.g., ISOR/DFIX in SHELXL) .

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